molecular formula C25H25NO B594098 Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-56-7

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B594098
CAS No.: 824960-56-7
M. Wt: 355.5 g/mol
InChI Key: NULKGPOKWWKWBU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

JWH 122 7-methylnaphthyl isomer interacts with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory. The compound displays high affinities for both CB1 (K_i = 0.69 nM) and CB2 (K_i = 1.2 nM) receptors . The interaction between JWH 122 7-methylnaphthyl isomer and these receptors involves binding to the active site, leading to the activation or inhibition of downstream signaling pathways.

Cellular Effects

JWH 122 7-methylnaphthyl isomer influences various cellular processes by interacting with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, the compound can modulate cell signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels . These interactions can lead to changes in gene expression, cellular metabolism, and overall cell function. For example, the activation of CB1 receptors in neurons can result in the inhibition of neurotransmitter release, affecting synaptic transmission and neuronal communication.

Molecular Mechanism

The molecular mechanism of action of JWH 122 7-methylnaphthyl isomer involves its binding to cannabinoid receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. The compound’s high affinity for CB1 and CB2 receptors allows it to effectively modulate these pathways. Upon binding to the receptors, JWH 122 7-methylnaphthyl isomer can inhibit adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequently affecting protein kinase A (PKA) activity . Additionally, the compound can activate MAPKs, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 122 7-methylnaphthyl isomer can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that synthetic cannabinoids, including JWH 122 7-methylnaphthyl isomer, can have prolonged effects on cell signaling pathways and gene expression . The stability of the compound in various solvents, such as dimethyl sulfoxide (DMSO) and ethanol, also plays a role in its effectiveness and duration of action .

Dosage Effects in Animal Models

The effects of JWH 122 7-methylnaphthyl isomer in animal models can vary depending on the dosage administered. At low doses, the compound may produce mild effects on behavior and physiology, while higher doses can lead to more pronounced effects, including potential toxicity . Studies have shown that synthetic cannabinoids can have dose-dependent effects on various physiological processes, including pain sensation, motor activity, and cognitive function. High doses of JWH 122 7-methylnaphthyl isomer may also result in adverse effects, such as neurotoxicity and organ damage .

Metabolic Pathways

JWH 122 7-methylnaphthyl isomer is metabolized in the body through various enzymatic pathways. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs) . These metabolic processes result in the formation of various metabolites, which can be further excreted from the body. The metabolism of JWH 122 7-methylnaphthyl isomer can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of JWH 122 7-methylnaphthyl isomer within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, JWH 122 7-methylnaphthyl isomer can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of JWH 122 7-methylnaphthyl isomer can influence its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of JWH 122 7-methylnaphthyl isomer within these compartments can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKGPOKWWKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20837618
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824960-56-7
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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